Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate

Description

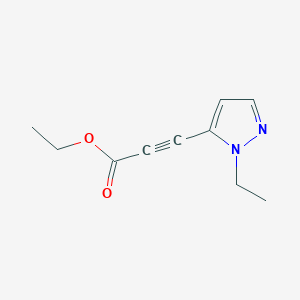

Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position and a prop-2-ynoate ester at the C3 position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 3-(2-ethylpyrazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C10H12N2O2/c1-3-12-9(7-8-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3 |

InChI Key |

MZXZGDZRPIPXDI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C#CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate typically involves the reaction of 1-ethyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate and analogous pyrazole derivatives:

| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Synthesis Method | Potential Applications | Reference |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₂N₂O₂ | 1-Ethylpyrazole, prop-2-ynoate | Alkyne, ester | Not explicitly described | Click chemistry, synthesis | [4] |

| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) | C₁₇H₁₄FN₂O | Fluoro-hydroxyphenyl, ethenyl, phenyl | Hydroxyl, alkene | Dienone cyclization | Fluorescent probes, drug discovery | [1] |

| N-(1-ethyl-1H-pyrazol-5-yl)-N'-phenylurea (azoluron) | C₁₂H₁₄N₄O | Urea, phenyl | Urea, aryl | Condensation reaction | Pesticide (insect growth regulator) | [3] |

| Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate | C₁₁H₁₅F₃N₂O₂ | Trifluoromethyl, propanoate | Ester, CF₃ | Esterification | Agrochemical intermediates | [5] |

| Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate | C₁₁H₁₄N₂O₄ | Dioxobutanoate | Ketone, ester | Enamine synthesis | Organic building blocks | [4] |

Research Findings and Implications

- Biological Activity : Fluorinated pyrazoles () exhibit enhanced bioavailability due to fluorine’s electronegativity, while azoluron’s urea moiety targets insect chitin synthesis . The target compound’s alkyne group may enable bioconjugation in drug delivery systems.

- Stability : The trifluoromethyl group in ’s compound improves resistance to enzymatic degradation, whereas the target’s ester group may require stabilization strategies for industrial use .

Biological Activity

Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, an ethyl ester, and a propyne moiety. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The unique structural features contribute to its reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity:

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing viability.

2. Anti-inflammatory Effects:

The compound exhibits anti-inflammatory activity by modulating inflammatory pathways. It is believed to inhibit specific enzymes involved in the inflammatory response, thereby reducing symptoms associated with inflammation.

3. Antioxidant Properties:

this compound has also been found to possess antioxidant properties, which help in neutralizing free radicals and protecting cellular integrity.

The mechanisms underlying the biological activities of this compound involve interactions with various biological targets:

Enzyme Inhibition:

The compound likely interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in mediating inflammation. By inhibiting these enzymes, the compound can effectively reduce inflammatory mediators.

Receptor Modulation:

It may also bind to specific receptors involved in pain and inflammation pathways, further contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anti-inflammatory Effects | Showed reduction in edema in animal models when treated with the compound. |

| Study 3 | Antioxidant Properties | Indicated a marked increase in antioxidant enzyme levels in treated cells. |

Synthesis and Industrial Applications

The synthesis of this compound typically involves a multi-step process:

- Formation of Pyrazole Ring: The initial step involves the reaction of ethyl hydrazine derivatives with appropriate carbonyl compounds.

- Alkyne Introduction: Propargyl bromide is then introduced under basic conditions to form the alkyne moiety.

- Esterification: The final step involves esterification with ethanol to yield the complete structure.

This compound's synthesis can be optimized using continuous flow reactors for improved yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.